![molecular formula C13H17N3O2 B12616247 2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)- は、その独特なスピロ環状構造を特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)- の合成には、通常、複数段階の有機反応が関与します。一般的な方法の1つには、制御された条件下での適切な前駆体の環化が含まれます。反応条件は、目的の立体化学と収率を確保するために、特定の触媒と溶媒を必要とすることがよくあります。
工業的生産方法
この化合物の工業的生産には、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、高圧反応器、連続フローシステム、クロマトグラフィーなどの高度な精製技術の使用が含まれることがよくあります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
反応の種類
2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)- は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、強い酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にニトロフェニル基で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 無水溶媒中での水素化リチウムアルミニウムまたは水素化ホウ素ナトリウム。
置換: 塩基性条件下でのアミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりニトロ誘導体が生成される場合があり、還元によりアミン誘導体が生成される場合があります。
科学研究での応用
2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)- は、科学研究においてさまざまな用途があります。
化学: 有機合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 抗菌性と抗がん特性を持つ生物活性分子としての可能性が調査されています。
医学: 特に新しい治療薬の設計における薬物開発における可能性のある用途が検討されています。
産業: ポリマーやナノマテリアルを含む高度な材料の開発に使用されています。
科学的研究の応用
2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)- の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節できます。関与する経路には、酵素活性の阻害またはシグナル伝達経路の変更が含まれ、目的の生物学的効果につながる可能性があります。
類似化合物との比較
類似化合物
- tert-ブチル 2,7-diazaspiro[4.4]nonane-2-カルボキシレート
- 2,7-diazaspiro[4.4]nonane
- 2,7-Diaza-spiro[4.4]nonane 二塩酸塩
独自性
2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)- は、その特定のスピロ環状構造とニトロフェニル基の存在によりユニークです。この組み合わせは、さまざまな用途にとって貴重な化合物にする、明確な化学的および生物学的特性を付与します。
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
(5S)-2-(4-nitrophenyl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H17N3O2/c17-16(18)12-3-1-11(2-4-12)15-8-6-13(10-15)5-7-14-9-13/h1-4,14H,5-10H2/t13-/m0/s1 |
InChIキー |
AQGMJDQOLUGZPC-ZDUSSCGKSA-N |
異性体SMILES |
C1CNC[C@@]12CCN(C2)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1CNCC12CCN(C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


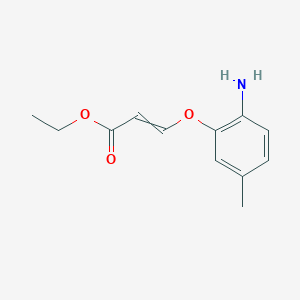
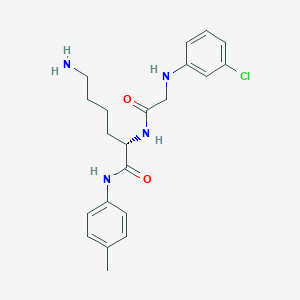
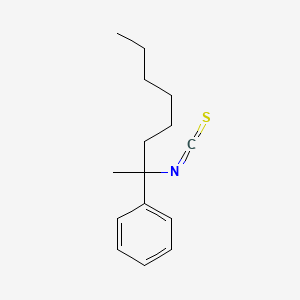
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)

![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
![2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12616186.png)
![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
![6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one](/img/structure/B12616212.png)
![6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid](/img/structure/B12616217.png)
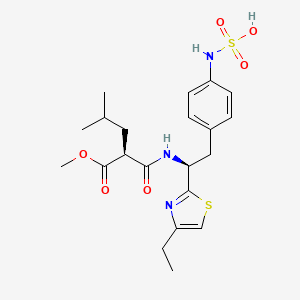
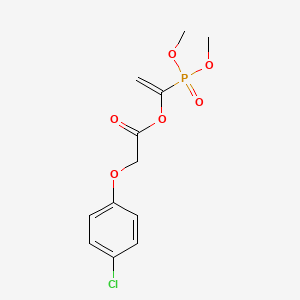
![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)
